Epibromohydrin

Catalog No.
S564691
CAS No.
3132-64-7
M.F
C3H5BrO
M. Wt
136.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epibromohydrin

CAS Number

3132-64-7

Product Name

Epibromohydrin

IUPAC Name

2-(bromomethyl)oxirane

Molecular Formula

C3H5BrO

Molecular Weight

136.98 g/mol

InChI

InChI=1S/C3H5BrO/c4-1-3-2-5-3/h3H,1-2H2

InChI Key

GKIPXFAANLTWBM-UHFFFAOYSA-N

SMILES

C1C(O1)CBr

Solubility

less than 1 mg/mL at 72° F (NTP, 1992)
Soluble in ether, benzene, chloroform and ethanol
In water, 3.9X10+4 mg/L (est)

Synonyms

2-(Bromomethyl)oxirane; 1-Bromo-2,3-epoxypropane; (Bromomethyl)ethylene Oxide; (Bromomethyl)oxirane; (+/-)-(Bromomethyl)oxirane; (+/-)-3-Bromo-1,2-epoxypropane; 1,2-Epoxy-3-bromopropane; 2,3-Epoxypropyl Bromide; 3-Bromo-1,2-epoxypropane; Bromohydrin;

Canonical SMILES

C1C(O1)CBr

Organic Synthesis:

  • Alkylating agent: Epibromohydrin acts as a potent alkylating agent, meaning it can introduce a carbon chain onto other molecules. This property makes it valuable in synthesizing various organic compounds, including:
    • Pharmaceuticals and agrochemicals
    • Resins and adhesives
    • Flame retardants
  • Precursor for cyclic carbonates: Epibromohydrin reacts with carbon dioxide (CO2) to form cyclic carbonates, valuable industrial intermediates used in producing polycarbonates, plasticizers, and lubricants .

Biomedical Research:

  • Exploration of new drugs: Researchers are investigating the potential of epibromohydrin analogs as leads in developing new drugs, particularly for treating malaria and bacterial infections .

Environmental Research:

  • Investigating potential contaminants: Due to its industrial use, the potential environmental impact of epibromohydrin is being studied. Research is ongoing to assess its presence in the environment and its potential effects on ecosystems .

Epibromohydrin is a colorless liquid compound with the chemical formula C₃H₅BrO. It is classified as an epoxide, specifically an oxirane substituted by a bromomethyl group at position 2. This compound is known for its role as a mutagen and exhibits high reactivity due to the presence of the epoxide functional group. It is soluble in water and has a boiling point range of approximately 134 to 138 °C . The compound poses significant hazards, including being a potential irritant to the eyes and skin, and it can cause burns upon contact .

Epibromohydrin's mechanism of action depends on the context of its use. In some cases, it acts as an alkylating agent due to the reactive epoxide ring, which can interact with nucleophilic sites in biological molecules. This property can be utilized in research on protein modification or drug development.

Epibromohydrin is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Toxicity: Epibromohydrin is toxic by inhalation, ingestion, and skin contact. It can cause irritation of the eyes, skin, and respiratory tract. Exposure can also lead to central nervous system depression.
  • Flammability: Epibromohydrin is flammable and can readily ignite.
  • Reactivity: It can react violently with strong acids, bases, and oxidizing agents.
Due to its epoxide structure. Notable reactions include:

  • Ring-opening Reactions: Epibromohydrin can react with nucleophiles such as alcohols and amines, leading to the formation of various derivatives .
  • Cyclization: It has been reported that the cyclization of 1,3-dicarbonyl dianions with epibromohydrin yields 2-alkylidene-5-hydroxymethyltetrahydrofurans .
  • Reactions with Carbon Dioxide: In one-pot reactions involving carbon dioxide, epibromohydrin can react with phenols and thiophenols, catalyzed by specific ionic liquids .

Epibromohydrin exhibits mutagenic properties, which indicates its potential to cause genetic mutations. This characteristic raises concerns regarding its safety in biological systems. Additionally, studies have indicated that compounds structurally related to epibromohydrin may possess carcinogenic properties, further emphasizing the need for caution in its handling and application .

Several methods for synthesizing epibromohydrin are documented:

  • From Epichlorohydrin: A common method involves the bromination of epichlorohydrin, where chlorine is replaced by bromine under controlled conditions.
  • Direct Bromination: Epibromohydrin can be synthesized through direct bromination of propylene oxide using bromine in the presence of an acid catalyst .
  • Reactions with Hydroxyquinazolines: Recent studies have explored the reaction of epibromohydrin with hydroxyquinazolin derivatives in alkaline conditions to yield novel compounds .

Epibromohydrin finds applications in various fields:

  • Alkylating Agent: It is utilized as an alkylating agent in organic synthesis.
  • Synthesis of Pharmaceuticals: The compound serves as a reactant in the synthesis of analogs of febrifugine and other pharmaceutical intermediates .
  • Polymer Production: It is used in producing epoxy resins and other polymeric materials due to its reactive nature.

Interaction studies involving epibromohydrin focus on its reactivity with various nucleophiles and electrophiles. Notable interactions include:

  • Reactivity with Amines: The compound readily reacts with amines, which can lead to the formation of stable adducts.
  • Compatibility with Ionic Liquids: Research has shown that epibromohydrin can be effectively utilized in reactions catalyzed by ionic liquids, enhancing its application scope in green chemistry .

Epibromohydrin shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
EpichlorohydrinEpoxideChlorine instead of bromine; less reactive
Ethylene OxideEpoxideNon-halogenated; widely used as a sterilizing agent
Propylene OxideEpoxideUsed extensively in polymer production; less toxic
1-Bromo-2-propanolAlcoholContains hydroxyl group; less reactive

Epibromohydrin stands out due to its halogenated nature, which enhances its reactivity compared to non-halogenated counterparts like ethylene oxide and propylene oxide. Its mutagenic properties also differentiate it from similar compounds that may not exhibit such biological activity .

Physical Description

Epibromohydrin appears as a colorless volatile liquid. Flash point 22°F. Slightly soluble in water and denser than water. Toxic by inhalation and ingestion. A strong skin irritant. Used to make rubber.

Color/Form

Liquid

XLogP3

0.8

Boiling Point

273 to 277 °F at 760 mm Hg (NTP, 1992)
135.0 °C
137 °C

Flash Point

133 °F (NTP, 1992)

Density

1.601 at 68 °F (NTP, 1992)
1.615 g/cu cm at 14 °C

LogP

0.85 (LogP)
log Kow = 0.85

Melting Point

-40 °F (NTP, 1992)
-40.0 °C
-40 °C

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (95.35%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (97.67%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

9.9 mm Hg at 25 °C (est)

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

3132-64-7

Associated Chemicals

1-Bromo-2,3-propanediol; 4704-77-2

Wikipedia

Epibromohydrin

Use Classification

Fire Hazards -> Flammable - 2nd degree

General Manufacturing Information

Oxirane, 2-(bromomethyl)-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.
Not registered

Dates

Last modified: 08-15-2023

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